Methyl 4-[2-({6-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL}sulfanyl)acetamido]benzoate
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Overview
Description
Methyl 4-[2-({6-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL}sulfanyl)acetamido]benzoate is a complex organic compound featuring a triazolothiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-({6-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL}sulfanyl)acetamido]benzoate typically involves multi-step organic synthesis. The process begins with the preparation of the triazolothiadiazole core, which is achieved through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-({6-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide or potassium carbonate in polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-[2-({6-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL}sulfanyl)acetamido]benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s ability to interact with biological targets makes it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Methyl 4-[2-({6-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL}sulfanyl)acetamido]benzoate exerts its effects involves its interaction with specific molecular targets. The triazolothiadiazole core can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds share the triazolothiadiazole core and exhibit similar biological activities.
Benzamide Derivatives: Compounds with similar structural motifs, such as benzamide groups, can also exhibit comparable pharmacological properties.
Uniqueness
Methyl 4-[2-({6-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL}sulfanyl)acetamido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H20N6O6S3 |
---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
methyl 4-[[2-[[6-[2-(4-methoxycarbonylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H20N6O6S3/c1-34-19(32)13-3-7-15(8-4-13)24-17(30)11-36-21-26-27-22-29(21)28-23(38-22)37-12-18(31)25-16-9-5-14(6-10-16)20(33)35-2/h3-10H,11-12H2,1-2H3,(H,24,30)(H,25,31) |
InChI Key |
BSNFKWXCKXWMFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(S3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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